(4-Ethylsulfanyl-phenyl)-acetic acid molecular weight and formula
(4-Ethylsulfanyl-phenyl)-acetic acid molecular weight and formula
Technical Monograph: (4-Ethylsulfanyl-phenyl)-acetic Acid
Executive Summary
(4-Ethylsulfanyl-phenyl)-acetic acid (CAS: 3583-58-2), also known as 4-(ethylthio)phenylacetic acid, is a specialized organosulfur building block critical to medicinal chemistry. It serves as a pivotal intermediate in the synthesis of diaryl heterocyclic compounds, particularly cyclooxygenase-2 (COX-2) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists. Its structural value lies in the para-substituted ethylthio moiety, which acts as a lipophilic anchor and a precursor to sulfonyl pharmacophores (e.g., in rofecoxib analogs). This guide details its physicochemical properties, synthetic routes, and analytical protocols for research applications.
Physicochemical Profile
The following data establishes the baseline identity and physical characteristics of the compound.
| Property | Value | Notes |
| IUPAC Name | 2-[4-(Ethylsulfanyl)phenyl]acetic acid | |
| Common Synonyms | 4-(Ethylthio)phenylacetic acid; 4-Ethylsulfanylbenzeneacetic acid | |
| CAS Number | 3583-58-2 | Verified Registry Number |
| Molecular Formula | C₁₀H₁₂O₂S | |
| Molecular Weight | 196.27 g/mol | Calculated (C: 12.01, H: 1.01, O: 16.00, S: 32.06) |
| Physical State | Solid (Crystalline powder) | |
| Melting Point | 75–78 °C | Lit.[1] value [1, 2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Sparingly soluble in water | Lipophilic nature due to ethylthio group |
| pKa (Predicted) | ~4.3 (Carboxylic acid) | Typical for phenylacetic acids |
| LogP (Predicted) | 2.6 – 2.9 | Moderate lipophilicity |
Synthetic Pathways
The synthesis of (4-ethylsulfanyl-phenyl)-acetic acid generally follows two primary strategies: the Willgerodt-Kindler rearrangement (Method A) or Nucleophilic Aromatic Substitution (Method B). Method A is preferred for scalability from ketone precursors.
Method A: Willgerodt-Kindler Rearrangement
This classic route converts 4-(ethylthio)acetophenone into the acetic acid derivative via a thiomorpholide intermediate.
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Precursor Formation: Friedel-Crafts acetylation of (ethylthio)benzene yields 4-(ethylthio)acetophenone.
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Rearrangement: Heating the acetophenone with elemental sulfur and morpholine generates the thiomorpholide.
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Hydrolysis: Acidic or basic hydrolysis of the thiomorpholide yields the final acid.
Method B: Mercaptide Coupling (Ullmann-Type)
Direct coupling of 4-bromophenylacetic acid with sodium ethyl mercaptide (NaSEt) in the presence of a copper catalyst (e.g., CuI) and a ligand. This method avoids the evolution of H₂S gas associated with Method A.[2]
Figure 1: Synthetic Workflow (Method A & B)
Caption: Dual synthetic pathways. Top: Willgerodt-Kindler rearrangement.[2] Bottom: Copper-catalyzed mercaptide coupling.
Analytical Characterization Protocols
To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and HPLC.
Protocol 1: Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
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δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH ). (Broad, may exchange with D₂O).
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δ 7.20 – 7.30 ppm (m, 4H): Aromatic protons. The substitution pattern is para, typically appearing as an AA'BB' system (two doublets or a multiplet) due to the similar electronegativity of the alkyl-thio and alkyl-acid groups.
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δ 3.55 ppm (s, 2H): Benzylic methylene (-CH ₂-COOH).
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δ 2.92 ppm (q, J=7.3 Hz, 2H): Methylene of the ethylthio group (-S-CH ₂-CH₃). Note: This shift distinguishes it from the sulfonyl analog (-SO₂-CH₂-), which appears downfield at ~3.2 ppm.
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δ 1.25 ppm (t, J=7.3 Hz, 3H): Methyl of the ethylthio group (-S-CH₂-CH ₃).
Protocol 2: HPLC Purity Assessment
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).
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Mobile Phase:
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A: 0.1% Formic acid in Water.
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B: Acetonitrile.[3]
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-
Gradient: 10% B to 90% B over 20 minutes.
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Detection: UV at 254 nm (aromatic absorption).
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Retention Time: Expect elution later than phenylacetic acid but earlier than 4-bromophenylacetic acid due to the lipophilic ethylthio tail.
Figure 2: Analytical Validation Logic
Caption: Decision tree for spectroscopic validation. Key checkpoint: Ethyl quartet shift confirms oxidation state.
Therapeutic Potential & Applications
This compound is rarely the final active pharmaceutical ingredient (API) but serves as a crucial "scaffold" intermediate.
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COX-2 Inhibitor Synthesis: The ethylthio group is readily oxidized to an ethylsulfonyl group (-SO₂Et) using oxidants like Oxone® or m-CPBA. The resulting sulfone is a classic pharmacophore found in Coxibs (e.g., Etoricoxib analogs) [3].
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Bioisostere Development: The phenylacetic acid moiety mimics the side chains of various NSAIDs (e.g., Diclofenac, Ibuprofen derivatives). Researchers modify the para-position to tune metabolic stability and lipophilicity.
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Metabolic Pathway Studies: Used as a probe to study S-oxidation metabolism by cytochrome P450 enzymes.
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H319: Causes serious eye irritation.[4]
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-
Handling: Use in a fume hood. The thioether moiety may have a characteristic disagreeable odor, though less potent than low-molecular-weight thiols.
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Storage: Store at room temperature (RT), kept dry. Inert atmosphere (N₂) recommended to prevent slow oxidation to sulfoxide over long periods.
References
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Kolab Shop. (2024). Chemical Properties of CAS 3583-58-2. Retrieved from [Link]
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Asian Journal of Chemistry. (2005). Synthesis of Rofecoxib and Study of Lactone Ring Stability. (Contextual reference on sulfide-to-sulfone oxidation in drug synthesis). Retrieved from [Link]
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PubChem. (2024). Compound Summary: (4-Ethylphenyl)acetic acid (Analogous Structure Data). Retrieved from [Link]
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Google Patents. (2016). CN105646306A - Preparation method of 4-methylthio phenylacetic acid.[2] (Methodology reference for Willgerodt-Kindler of thio-analogs). Retrieved from
Sources
- 1. 기타수입시약 > 2-[4-(ethylsulfanyl)phenyl]acetic acid | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 2. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 3. 2-(4-(ethylsulfonyl)phenyl)acetic acid | 383135-47-5 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
